(R,S)-Anatabine

Beschreibung

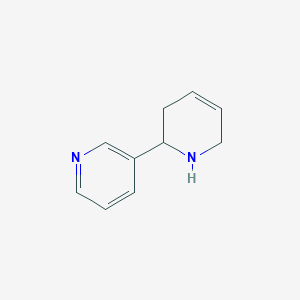

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294036, DTXSID90862230 | |

| Record name | D,L-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-90-0 | |

| Record name | D,L-Anatabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R,S)-Anatabine: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine is a pyridine (B92270) alkaloid naturally occurring as a minor component in various plants of the Solanaceae family, including tobacco, tomatoes, eggplants, and peppers.[1][2][3] While typically present in lower concentrations compared to nicotine (B1678760) in most tobacco varieties, its accumulation can be significantly influenced by genetic and environmental factors.[1][4] This technical guide provides a comprehensive overview of the natural sources of this compound, its unique biosynthetic pathway, and detailed experimental protocols for its study.

Natural Sources and Quantitative Analysis

Anatabine (B1667383) is a constituent of the alkaloid profile in many Solanaceae species. In commercial tobacco (Nicotiana tabacum), alkaloids typically constitute 2-4% of the total dry weight of the leaves.[5][6] Nicotine is the most abundant, accounting for approximately 90% of the total alkaloids, while anatabine, along with nornicotine (B190312) and anabasine, comprises the majority of the remaining fraction.[5][6][7] The concentration of anatabine can be dramatically increased in genetically modified tobacco plants where the nicotine biosynthesis pathway is suppressed.[1][4]

Table 1: Concentration of Anatabine in Various Sources

| Plant Source | Condition | Tissue | Anatabine Concentration (µg/g Dry Weight) | Percentage of Total Alkaloids |

| Nicotiana tabacum (various varieties) | Wild Type | Leaf | 287 - 1699 | ~10% of remaining alkaloids |

| Nicotiana tabacum (TN90 cultivar) | PMT-suppressed transgenic lines | Leaf | 1814 ± 87 | 90.30% |

| Nicotiana tabacum (TN90 cultivar) | Wild Type (Control for PMT lines) | Leaf | Significantly lower than PMT-suppressed | Minor component |

| Nicotiana tabacum | MPO-suppressed transgenic lines | Leaf | ~1.6-fold increase over wild type | Increased proportion |

| Jasmonate-Elicited Nicotiana tabacum BY-2 Cells | Cell Culture | Cells | - | 83% |

| Nicotiana tabacum Hairy Roots | Cell Culture | Roots | - | 1% |

Biosynthesis of this compound

The biosynthesis of anatabine is distinct from that of nicotine, although they share the common precursor, nicotinic acid.[1] Unlike nicotine, which incorporates a pyrrolidine (B122466) ring derived from ornithine or arginine, both heterocyclic rings of anatabine originate from nicotinic acid.[1][5][8]

The proposed biosynthetic pathway is initiated by the reduction of nicotinic acid. A key enzyme in this initial step is an isoflavone (B191592) reductase-like enzyme known as A622, which converts nicotinic acid to 3,6-dihydronicotinic acid.[1][5] Subsequent steps are thought to involve the decarboxylation of 3,6-dihydronicotinic acid to form 1,2-dihydropyridine and 2,5-dihydropyridine (B1254413) intermediates.[5][8] While the specific enzymes for these conversions have not been fully elucidated, radiolabeling and biomimetic studies support this pathway.[5][8] These dihydropyridine (B1217469) intermediates are then believed to dimerize to form 3,6-dihydroanatabine, which is subsequently hydrogenated to yield the final anatabine molecule.[1][5][8]

The biosynthesis of anatabine is closely linked to the nicotine pathway through the competition for nicotinic acid.[1] In tobacco, the synthesis of the N-methyl-Δ¹-pyrrolinium cation, the pyrrolidine precursor for nicotine, is catalyzed by the enzymes putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO).[4][9] When the expression or activity of PMT or MPO is suppressed, the availability of the N-methyl-Δ¹-pyrrolinium cation becomes limited.[1][4] This leads to an accumulation of nicotinic acid-derived intermediates, which are then shunted into the anatabine biosynthesis pathway, resulting in a significant increase in anatabine levels.[1][10]

Figure 1: Proposed biosynthetic pathway of this compound from nicotinic acid.

Experimental Protocols

Extraction and Quantification of Anatabine from Plant Material

This protocol outlines a general procedure for the extraction and analysis of anatabine from plant tissues.

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves).

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

-

-

Extraction:

-

Weigh a precise amount of the powdered tissue (e.g., 100 mg).

-

Add an acidic extraction solution (e.g., 0.1 M HCl) in a known volume (e.g., 10 mL).

-

Vortex the mixture thoroughly and sonicate for 30 minutes.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by the acidic extraction solution.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak acidic solution to remove interfering compounds.

-

Elute the alkaloids with a suitable solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for analysis.

-

-

Quantification by LC-MS/MS:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for anatabine and an internal standard (e.g., d4-anatabine).

-

Quantification: Create a calibration curve using certified standards of this compound. The concentration of anatabine in the sample is determined by comparing its peak area to the calibration curve.

-

Figure 2: General experimental workflow for the extraction and quantification of anatabine.

Conclusion

This compound, while a minor alkaloid in many common plants, represents a fascinating area of study in plant biochemistry and natural product chemistry. Its unique biosynthetic pathway, which is distinct from that of nicotine, offers opportunities for metabolic engineering to enhance its production. The methodologies outlined in this guide provide a foundation for researchers to accurately quantify anatabine in various natural sources and to further investigate its biosynthesis and potential biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. (-)-Anatabine | C10H12N2 | CID 11388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anatabine - Wikipedia [en.wikipedia.org]

- 7. Variations of Alkaloid Accumulation and Gene Transcription in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Antisense-mediated down-regulation of putrescine N-methyltransferase activity in transgenic Nicotiana tabacum L. can lead to elevated levels of anatabine at the expense of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (R,S)-Anatabine Enantiomers: An In-depth Technical Guide

Anatabine (B1667383), a minor alkaloid found in plants of the Solanaceae family, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. The biological activity of anatabine is intrinsically linked to its stereochemistry, existing as a pair of enantiomers: (R)-(+)-anatabine and (S)-(-)-anatabine. Consequently, the ability to synthesize enantiomerically pure forms of anatabine is crucial for advancing pharmacological research and drug development. This guide provides a comprehensive overview of the stereospecific synthesis of (R,S)-anatabine enantiomers, detailing experimental protocols, quantitative data, and key strategic workflows.

Quantitative Data Summary

The enantioselective synthesis of anatabine has been accomplished with high efficiency, yielding enantiomerically pure products. The following table summarizes key quantitative data from a prominent synthetic method.

| Synthesis Method | Starting Materials | Key Reagents | Overall Yield | Enantiomeric Excess (e.e.) | Reference |

| Enantioselective Synthesis via Chiral Auxiliary | 3-Aminomethylpyridine, (1R,2R,5R)-(+)-2-hydroxy-3-pinanone or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone | Lithium diisopropylamide (LDA), cis-1,4-dichloro-2-butene (B23561) | Good | Excellent | [1][2][3] |

| Racemic Synthesis via Schiff Base Formation | 3-Aminomethylpyridine, Benzophenoneimine | Potassium tert-butoxide (KtOBu), cis-1,4-dichloro-2-butene | ~25% | Not Applicable | [4] |

Experimental Protocols

A robust and widely cited method for the enantioselective synthesis of anatabine enantiomers employs a chiral auxiliary strategy.[1][2][3] This approach allows for the selective synthesis of either the (R) or (S) enantiomer by choosing the appropriate chiral auxiliary.

Protocol 1: Enantioselective Synthesis of (R)-(+)-Anatabine

This protocol is adapted from the work of Ayers et al.[1][2][3]

Step 1: Formation of the Chiral Ketimine

-

In a round-bottom flask equipped with a Dean-Stark trap, combine a solution of (1R,2R,5R)-(+)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine (B1677787) in toluene (B28343).

-

Reflux the mixture to remove water azeotropically.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are fully consumed.

-

Remove the toluene under reduced pressure to yield the crude chiral ketimine, which can be used in the subsequent step without further purification.

Step 2: Enantioselective C-Alkylation and Cyclization

-

Dissolve the crude chiral ketimine in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of lithium diisopropylamide (LDA) to the reaction mixture and stir for 30 minutes at -78°C to ensure complete deprotonation.

-

Add cis-1,4-dichloro-2-butene to the solution and allow the reaction to proceed at -78°C for several hours.

-

Quench the reaction by adding water.

-

The chiral auxiliary is removed by acidic hydrolysis. The resulting intermediate is then treated with a base to induce intramolecular ring closure, forming (R)-(+)-anatabine.[5]

-

Purify the final product by column chromatography or distillation.[5]

To synthesize (S)-(-)-anatabine, the same procedure is followed, but (1S,2S,5S)-(-)-2-hydroxy-3-pinanone is used as the chiral auxiliary in Step 1.[4]

Synthetic Workflows and Pathways

The following diagrams illustrate the key workflows and relationships in the stereospecific synthesis of anatabine.

References

In Vitro Pharmacological Profile of (R,S)-Anatabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has emerged as a molecule of significant interest due to its diverse pharmacological activities. Structurally related to nicotine, anatabine (B1667383) exhibits a complex in vitro profile, engaging with multiple biological targets implicated in neurotransmission and inflammatory processes. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development efforts.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

This compound is an agonist at various nicotinic acetylcholine receptor (nAChR) subtypes, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Its activity has been characterized at several key nAChR subtypes, demonstrating a degree of selectivity.

Quantitative Data: nAChR Activity

The following table summarizes the in vitro potency and binding affinity of this compound and its individual enantiomers at various nAChR subtypes.

| Receptor Subtype | Assay Type | Parameter | This compound | (R)-(+)-Anatabine | (S)-(-)-Anatabine | Reference |

| α4β2 | Functional Assay (CHO cells) | EC50 (µM) | 0.7 ± 0.1 | 1.1 ± 0.2 | 1.4 ± 0.2 | [1] |

| Functional Assay (CHO cells) | Imax (% of ACh) | - | 44 ± 4 | 56 ± 3 | [2] | |

| Radioligand Binding ([³H]-cytisine displacement) | IC50 (µM) | 0.7 ± 0.1 | - | - | [1] | |

| Radioligand Binding ([³H]-cytisine displacement) | Ki (nM) | - | 119 | 243 | [2] | |

| α7 | Functional Assay (Oocytes) | EC50 (µM) | - | 61 ± 9 | 70 ± 11 | [2] |

| Functional Assay (Oocytes) | Imax (% of ACh) | - | 88 ± 4 | 91 ± 3 | [2] | |

| α6/α3β2β4 | Functional Assay | EC50 (µM) | 3.6 | - | - | |

| α3β4 | Functional Assay | EC50 (µM) | 70.6 | - | - |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for nAChR Function

This protocol outlines the methodology for assessing the functional activity of anatabine at nAChRs expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and mRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7, or α4 and β2).

-

Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., ND96) to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

-

Record baseline currents.

3. Compound Application and Data Acquisition:

-

Prepare stock solutions of this compound in an appropriate solvent and dilute to final concentrations in Ringer's solution.

-

Apply increasing concentrations of anatabine to the oocyte for a defined period (e.g., 5 seconds) via the perfusion system.

-

Record the inward current evoked by anatabine.

-

Perform a washout with Ringer's solution between applications until the current returns to baseline.

-

A maximal concentration of acetylcholine (ACh) is used as a positive control to determine the maximal response (Imax).

4. Data Analysis:

-

Measure the peak amplitude of the current at each anatabine concentration.

-

Normalize the responses to the maximal ACh response.

-

Plot the normalized current versus the logarithm of the anatabine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax values.

References

(R,S)-Anatabine's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,S)-Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has emerged as a promising small molecule with potent anti-inflammatory properties, particularly in the context of neuroinflammation.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its modulation of key signaling pathways implicated in the inflammatory cascade within the central nervous system. Through a multi-pronged approach, this compound demonstrates therapeutic potential by inhibiting pro-inflammatory signaling, activating antioxidant responses, and modulating nicotinic acetylcholine (B1216132) receptors. This document synthesizes quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its anti-neuroinflammatory effects through three primary, interconnected mechanisms:

-

Inhibition of STAT3 and NF-κB Signaling: A cornerstone of anatabine's anti-inflammatory activity is its ability to inhibit the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[2][3] These transcription factors are pivotal in orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[1][4] By preventing their activation, anatabine (B1667383) effectively dampens the inflammatory response at a transcriptional level.

-

Nicotinic Acetylcholine Receptor (nAChR) Agonism: this compound acts as an agonist at α7 and α4β2 nicotinic acetylcholine receptors.[1] The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a well-established neuro-immune modulatory circuit.[5] Activation of α7 nAChRs on immune cells, including microglia, can lead to the inhibition of pro-inflammatory cytokine production, often through the suppression of the NF-κB pathway.

-

Activation of the NRF2 Antioxidant Pathway: Emerging evidence suggests that anatabine may also activate the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway.[6] NRF2 is a master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes. There is significant crosstalk between the NRF2 and NF-κB pathways, with NRF2 activation often leading to the suppression of NF-κB signaling, thus contributing to the overall anti-inflammatory effect.[7][8][9]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling molecules as reported in various preclinical models.

Table 1: In Vivo Effects of this compound on Cytokine Production and Inflammatory Markers

| Model System | Treatment Regimen | Measured Parameter | Result | Reference |

| LPS-challenged wild-type mice | 5 mg/kg i.p. anatabine | Plasma TNF-α levels | 34.0% reduction | [2] |

| LPS-challenged wild-type mice | 5 mg/kg i.p. anatabine | Plasma IL-6 levels | 47.2% reduction | [2] |

| LPS-challenged wild-type mice | Dose-dependent anatabine | Plasma IL-10 levels | Upregulation | [2] |

| Tg APPsw Alzheimer's disease mouse model | Chronic oral treatment | Brain TNF-α levels | Reduction compared to untreated | [3] |

| Tg APPsw Alzheimer's disease mouse model | Chronic oral treatment | Brain IL-6 levels | Reduction compared to untreated | [3] |

| Tg PS1/APPswe Alzheimer's disease mouse model | 10 and 20 mg/Kg/Day oral anatabine | Brain iNOS mRNA levels | Significant reduction | [1] |

| Tg PS1/APPswe Alzheimer's disease mouse model | 10 and 20 mg/Kg/Day oral anatabine | Brain Cox-2 mRNA levels | Significant reduction | [1] |

Table 2: In Vitro and In Vivo Effects of this compound on STAT3 and NF-κB Signaling

| Model System | Treatment | Measured Parameter | Result | Reference |

| LPS or TNF-α stimulated SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells | Anatabine | STAT3 phosphorylation | Prevention | [3] |

| LPS or TNF-α stimulated SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells | Anatabine | NF-κB phosphorylation | Prevention | [3] |

| LPS-challenged wild-type mice | Anatabine | Spleen and kidney STAT3 phosphorylation | Opposed LPS-induced phosphorylation | [3] |

| Tg APPsw Alzheimer's disease mouse model | Chronic oral anatabine | Brain STAT3 phosphorylation | Inhibition of increased phosphorylation | [3] |

| Various cell systems | Anatabine | Phosphorylated STAT3 | Concentration-dependent inhibition | [6] |

| Various cell systems | Anatabine | Phosphorylated NF-κB | Time-dependent inhibition | [6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: this compound Signaling Pathway in Neuroinflammation.

Caption: Experimental Workflow for Investigating this compound.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments cited in the study of this compound's mechanism of action. These should be adapted and optimized for specific experimental conditions.

In Vitro LPS-Induced Neuroinflammation Model

This protocol describes the induction of an inflammatory response in cultured microglial cells using Lipopolysaccharide (LPS).[10][11][12]

-

Cell Culture:

-

Plate BV-2 microglial cells or primary microglia in appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/mL) and allow them to adhere overnight in complete DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL to 1 µg/mL for the desired time period (e.g., 6-24 hours).

-

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA or multiplex assay).

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis or with appropriate buffers for RNA extraction.

-

Western Blotting for Phosphorylated STAT3 and NF-κB p65

This protocol outlines the detection of phosphorylated (activated) STAT3 and NF-κB p65 in cell lysates.[13][14][15]

-

Protein Extraction and Quantification:

-

Prepare cell lysates as described in section 4.1.

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) or phospho-NF-κB p65 (Ser536) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (by stripping and re-probing the membrane for total STAT3 or total NF-κB p65) and a loading control (e.g., β-actin or GAPDH).

-

Chromatin Immunoprecipitation (ChIP) for STAT3

This protocol details the procedure to assess the binding of STAT3 to the promoter regions of its target genes.[16][17][18][19][20]

-

Cross-linking and Chromatin Preparation:

-

Treat cells (from the in vitro model in section 4.1) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with 125 mM glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin with an anti-STAT3 antibody or a negative control IgG overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analyze the enrichment of specific DNA sequences (promoter regions of target genes) by quantitative PCR (qPCR).

-

Conclusion

This compound presents a compelling profile as a modulator of neuroinflammation. Its multifaceted mechanism of action, centered on the inhibition of the pro-inflammatory STAT3 and NF-κB pathways, agonism of α7 nAChRs, and potential activation of the NRF2 antioxidant pathway, provides a strong rationale for its further investigation as a therapeutic agent for neurodegenerative and other neurological disorders with a significant inflammatory component. The experimental frameworks detailed in this guide offer a robust starting point for researchers aiming to further elucidate the therapeutic potential of this intriguing natural compound.

References

- 1. NRF2 and STAT3: friends or foes in carcinogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug resistance via feedback activation of Stat3 in oncogene-addicted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 7. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 16. Using a STAT3 antibody in chromatin immunoprecipitation (ChIP): Novus Biologicals [novusbio.com]

- 17. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

The Alkaloid Anatabine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance in Tobacco

Anatabine (B1667383), a minor pyridine (B92270) alkaloid found in tobacco (Nicotiana tabacum) and other Solanaceae family plants, has garnered increasing scientific interest for its potential pharmacological activities and its role as a biomarker for tobacco use.[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, history, biosynthesis, analytical methodologies, and the evolving understanding of anatabine's biological effects for researchers, scientists, and drug development professionals.

Discovery and History

While nicotine (B1678760) has long been recognized as the principal alkaloid in tobacco, the presence of other structurally related compounds, including anatabine, has been known for decades.[4][6] These minor alkaloids, including nornicotine, anabasine (B190304), and anatabine, collectively constitute a small fraction of the total alkaloid content in commercial tobacco plants, which typically ranges from 2% to 4% of the total dry weight.[1] Nicotine generally accounts for about 90% of this, with anatabine, nornicotine, and anabasine making up most of the remainder.[1] The enantiomeric composition of anatabine in tobacco is primarily the (S)-(-)-enantiomer, although it has a lower enantiomeric excess compared to nicotine.[7]

Initially, research on minor alkaloids was largely focused on their contribution to the overall chemical profile of tobacco and their potential as precursors to tobacco-specific nitrosamines (TSNAs), which are known carcinogens.[4][5][8] However, in recent years, anatabine has emerged as a molecule of interest for its distinct pharmacological properties, particularly its anti-inflammatory effects, leading to a new wave of research into its potential therapeutic applications.[1][2][3][9]

Chemical Properties

Anatabine is a pyridine alkaloid with the chemical formula C₁₀H₁₂N₂ and a molar mass of 160.220 g·mol⁻¹.[1] Its structure features a pyridine ring linked to a tetrahydropyridine (B1245486) ring.[10]

Table 1: Chemical Identifiers for Anatabine

| Identifier | Value |

| IUPAC Name | 1,2,3,6-Tetrahydro-2,3'-bipyridine |

| CAS Number | 581-49-7 |

| PubChem CID | 11388 |

| ChemSpider | 10910 |

| UNII | 5PP654XB7D |

Biosynthesis in Nicotiana

The biosynthesis of anatabine in Nicotiana species is distinct from that of nicotine. While nicotine's bicyclic structure is formed from the condensation of a pyridine ring derived from nicotinic acid and a pyrrolidine (B122466) ring from putrescine, both of anatabine's rings are derived from the pyridine-nucleotide pathway.[11][12][13]

Feeding experiments with labeled precursors have been instrumental in elucidating this pathway. Studies have shown that while [6-¹⁴C]nicotinic acid is incorporated into both anatabine and anabasine in Nicotiana glutinosa, [2-¹⁴C]-lysine is only incorporated into anabasine, indicating a different precursor for the second ring of anatabine.[12] It is proposed that two molecules derived from nicotinic acid condense to form anatabine.[14]

Subsequent research has suggested that the biosynthesis involves the conversion of nicotinic acid to 3,6-dihydronicotinic acid, which is then decarboxylated to form 1,2-dihydropyridine and 2,5-dihydropyridine.[13] These intermediates can then react to form 3,6-dihydroanatabine, which is subsequently hydrogenated to yield anatabine.[13]

Interestingly, studies involving the suppression of enzymes in the nicotine biosynthesis pathway have shed further light on anatabine production. For instance, the suppression of putrescine methyltransferase (PMT) or methylputrescine oxidase (MPO), key enzymes in the formation of the pyrrolidine ring of nicotine, leads to a significant decrease in nicotine content and a concurrent increase in anatabine accumulation.[11][14] This suggests that when the precursors for nicotine synthesis are limited, the pathway shifts towards the production of anatabine.[14]

Figure 1. Simplified overview of the distinct biosynthetic pathways of nicotine and anatabine in Nicotiana.

Analytical Methodologies

The quantification of anatabine in various matrices, including tobacco, biological fluids, and environmental samples, is crucial for both research and regulatory purposes. Several analytical techniques have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and sensitive method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) has been employed for the analysis of tobacco alkaloids.[8] A specific GC-MS/MS method in multiple reaction monitoring (MRM) mode has been developed for the quantification of minor tobacco alkaloids, including anatabine, in tobacco filler.[8]

Table 2: Concentration of Anatabine in Different Tobacco Types (µg/g)

| Tobacco Type | Anatabine Concentration (µg/g) |

| 50 Popular Cigarette Brands | 927 - 1390 |

| Flue-cured | 2110 |

| Reference Tobacco Blends (1R5F, 2R4F, 3R4F) | 1000 - 1200 |

Source: Lisko et al., 2015[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of anatabine in complex matrices like urine.[15][16] This is particularly important when using anatabine as a biomarker for tobacco use, as it allows for the differentiation from nicotine replacement therapy (NRT).[15][16][17][18][19]

Experimental Protocol: Quantification of Anatabine in Urine by LC-MS/MS

This protocol is a generalized representation based on published methodologies.[15][16]

-

Sample Preparation:

-

Aliquots of urine samples are fortified with a stable isotope-labeled internal standard (e.g., anatabine-d₄).[20][21]

-

Proteins are precipitated using an organic solvent (e.g., acetonitrile).

-

The supernatant is collected after centrifugation.

-

The extract may be further purified using solid-phase extraction (SPE).

-

-

Chromatographic Separation:

-

Separation is typically achieved on a C18 reversed-phase column.[16][20][21]

-

A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used.[16][20][21]

-

-

Mass Spectrometric Detection:

-

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[16]

-

Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for anatabine and its internal standard, ensuring high selectivity and sensitivity.

-

Table 3: Urinary Concentrations of Anatabine in Tobacco Users

| Population | Mean/Median Anatabine Concentration (ng/mL) |

| Cigarette Smokers (n=99) | 22 (mean) |

| Smokeless Tobacco Users (n=205) | 41-45 (mean) |

| Smokers (n=827) | 4.02 (median) |

Sources: Jacob et al., 2002; Meger et al., 2002[15][17]

Figure 2. General experimental workflow for the quantification of anatabine in urine.

Pharmacological and Toxicological Profile

Pharmacokinetics

Studies in rodents have shown that anatabine is bioavailable and can penetrate the brain following systemic administration.[9] The pharmacokinetic profile varies between species, with a shorter half-life observed in mice compared to rats.[22]

Anti-inflammatory and Other Biological Activities

A growing body of evidence suggests that anatabine possesses significant anti-inflammatory properties.[1][2][3][9] These effects have been observed in various in vitro and in vivo models.

-

Inhibition of Pro-inflammatory Cytokines: Anatabine has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][9]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of anatabine are attributed, at least in part, to its ability to inhibit the activation of key transcription factors involved in the inflammatory response, including nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[1][3][4][9][23]

-

Activation of NRF2: More recent research has identified anatabine as an activator of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[2][3] NRF2 is a key regulator of the cellular antioxidant response, and its activation by anatabine may contribute to the compound's protective effects against oxidative stress and inflammation. Interestingly, other tobacco alkaloids like nicotine, nornicotine, and anabasine did not show this NRF2 activation, suggesting a unique mechanism for anatabine.[3]

These anti-inflammatory properties have led to investigations of anatabine in models of various inflammatory conditions, including Alzheimer's disease, Hashimoto's thyroiditis, and multiple sclerosis.[1][2][3]

Figure 3. Proposed signaling pathways involved in the anti-inflammatory effects of anatabine.

Toxicology

The toxicological profile of anatabine is still under investigation. Some studies suggest that myosmine (B191914) and anatabine may have a higher toxicity than nicotine itself.[24] However, in the context of oral nicotine pouches, anatabine levels were found to be below the limit of quantitation.[24] Further research is needed to fully characterize the toxicological risks associated with anatabine exposure.

Anatabine as a Biomarker

Anatabine, along with anabasine, has proven to be a reliable biomarker for distinguishing tobacco use from the use of NRT products.[17][18][19][25] Since NRT formulations contain nicotine but not the minor tobacco alkaloids, the presence of anatabine in urine is a specific indicator of recent tobacco consumption.[17][18][19] This has important applications in smoking cessation programs and clinical trials to verify abstinence.[17][18][19] The half-life of anatabine is approximately 10 hours, allowing for the detection of tobacco use for a few days after cessation.[20]

Conclusion

Anatabine has evolved from being considered a minor, secondary component of tobacco to a molecule of significant scientific interest. Its unique biosynthetic pathway, distinct from that of nicotine, and its promising anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB, STAT3, and NRF2, have opened new avenues for research and potential therapeutic development. Furthermore, its utility as a specific biomarker for tobacco consumption remains a valuable tool in public health and clinical settings. Continued research into the pharmacology, toxicology, and potential applications of anatabine will undoubtedly further elucidate the complex role of this intriguing alkaloid.

References

- 1. Anatabine - Wikipedia [en.wikipedia.org]

- 2. Systems biology reveals anatabine to be an NRF2 activator [pmiscience.com]

- 3. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Nicotiana tabacum - Wikipedia [en.wikipedia.org]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of anatabine and anabasine in Nicotiana glutinosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 21. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

(R,S)-Anatabine Salts: A Technical Guide to Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine, a minor tobacco alkaloid, has garnered significant scientific interest for its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.[1] As a basic tertiary amine, this compound readily forms salts with various acids, a common strategy in pharmaceutical development to enhance physicochemical properties such as solubility, stability, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound salts, intended to support research and drug development efforts. The document details experimental protocols for property determination and visualizes key biological pathways and experimental workflows.

Chemical and Physical Properties

The physicochemical properties of this compound salts are critically dependent on the counter-ion used in their formation. While extensive data on the free base is available, specific data for its various salt forms are less common in publicly accessible literature. This section summarizes the available quantitative data and provides context based on related compounds.

General Properties

This compound is a bicyclic pyridine (B92270) alkaloid.[1] The free base exists as a liquid at room temperature.[3] Salt formation with acids like tartaric, hydrochloric, or sulfuric acid can significantly alter its physical state, often yielding crystalline solids with improved aqueous solubility.[1]

Quantitative Data Summary

The following tables present the available quantitative data for this compound and its tartrate salt. Data for other salts are currently limited in published literature.

Table 1: General Properties of this compound and its Tartrate Salt

| Property | This compound (Free Base) | This compound Tartrate |

| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ · C₄H₆O₆ (assumed 1:1) |

| Molecular Weight | 160.22 g/mol [3] | 310.31 g/mol (assumed 1:1) |

| Physical Form | Liquid[3] | Crystalline Solid |

| pKa | 8.84[4] | Not Available |

| Melting Point | Not Applicable | Not Available |

Table 2: Solubility Data

| Solvent | This compound (Free Base) | This compound Tartrate |

| PBS (pH 7.2) | ~0.3 mg/mL | Not Available |

| Ethanol | Soluble | Not Available |

| Methanol (B129727) | Soluble | Not Available |

| Chloroform | Soluble | Not Available |

Note: The solubility of the free base in organic solvents is generally high, while its aqueous solubility is limited. Salt formation, as with the tartrate, is expected to significantly enhance aqueous solubility.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound salts. The following protocols are based on standard pharmaceutical practices and can be adapted for specific research needs.

Salt Synthesis and Purification

Objective: To prepare and purify a salt of this compound.

Methodology:

-

Reaction Setup: Dissolve this compound free base in a suitable organic solvent (e.g., ethanol, methanol).

-

Acid Addition: Add a stoichiometric equivalent of the desired acid (e.g., tartaric acid, hydrochloric acid) dissolved in the same solvent to the anatabine (B1667383) solution, stirring continuously.

-

Crystallization: The salt may precipitate directly from the solution. If not, crystallization can be induced by cooling, slow evaporation of the solvent, or the addition of an anti-solvent.

-

Isolation and Washing: Collect the resulting crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified salt crystals under vacuum at a controlled temperature.

-

Characterization: Confirm the identity and purity of the salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[5][6][7]

Melting Point Determination

Objective: To determine the melting point of a solid this compound salt.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dried salt.[8]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[10]

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of an this compound salt in an aqueous medium.[11]

Methodology:

-

Sample Preparation: Add an excess amount of the solid salt to a known volume of the aqueous medium (e.g., purified water, phosphate-buffered saline) in a sealed flask.[11]

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Filter or centrifuge the suspension to obtain a clear saturated solution.

-

Quantification: Analyze the concentration of anatabine in the saturated solution using a validated analytical method, such as HPLC-UV.

-

pH Measurement: Measure the pH of the saturated solution, as it can influence the solubility of ionizable compounds.[13]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.[14][15][16]

Methodology:

-

Solution Preparation: Prepare a solution of this compound (or its salt) of known concentration in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile (B52724) for less soluble compounds.[17][18]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the conjugate acid or the base itself is being determined.[14]

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments.[15]

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately by analyzing the first or second derivative of the curve to find the inflection point.[16]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Objective: To determine the three-dimensional atomic arrangement of an this compound salt crystal.

Methodology:

-

Crystal Growth: Grow single crystals of the anatabine salt of suitable size and quality for X-ray diffraction. This can be achieved through slow evaporation, vapor diffusion, or cooling crystallization techniques.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a detailed three-dimensional model of the crystal structure.

Mandatory Visualizations

Signaling Pathways

This compound is an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α7 subtypes.[19] Activation of these receptors triggers downstream signaling cascades that are implicated in its neuroprotective and anti-inflammatory effects.

Caption: this compound-mediated nAChR signaling pathways.

Experimental Workflows

A systematic approach is essential for the selection of an optimal salt form of an active pharmaceutical ingredient (API) like this compound.

Caption: Workflow for this compound salt screening and selection.

Conclusion

The formation of salts of this compound presents a viable strategy to enhance its pharmaceutical properties. This guide has summarized the currently available chemical and physical data for this compound salts and provided detailed experimental protocols for their characterization. While there are still gaps in the publicly available data for many salt forms, the methodologies and workflows presented here provide a solid foundation for researchers and drug development professionals to systematically investigate and select the optimal salt candidate for further development. Continued research into the diverse salt forms of this compound will be crucial for unlocking its full therapeutic potential.

References

- 1. veeprho.com [veeprho.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (-)-Anatabine | C10H12N2 | CID 11388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. who.int [who.int]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Modeling of (R,S)-Anatabine Receptor Binding

Abstract

(R,S)-Anatabine, a minor alkaloid found in tobacco, has garnered interest for its pharmacological properties, primarily its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Understanding the stereospecific binding and functional activity of its enantiomers, (R)-Anatabine and (S)-Anatabine, is crucial for elucidating its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to its primary receptor targets. It includes a summary of quantitative binding data, detailed computational and experimental protocols, and visualizations of the modeling workflow and associated signaling pathways.

Introduction to this compound and its Targets

This compound is a naturally occurring alkaloid found in plants of the Solanaceae family.[1][2][3] Its structure is related to nicotine (B1678760) and it has been identified as an agonist at several subtypes of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are critical for synaptic transmission in the central and peripheral nervous systems.[4][5] The most abundant and well-characterized nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors.[4][6]

Anatabine's interaction with these receptors, particularly the high-affinity α4β2 subtype, is believed to mediate many of its neuropharmacological effects.[4][6][7] Due to the complexity and flexibility of both the ligand and the receptor binding pocket, in silico modeling techniques such as molecular docking and molecular dynamics are indispensable tools for investigating these interactions at an atomic level.[6][8]

Receptor Binding Affinity of Anatabine (B1667383) Enantiomers

Experimental radioligand binding assays have been employed to quantify the affinity of anatabine enantiomers for various nAChR subtypes. The data reveals stereoselectivity in binding, particularly at the α4β2 receptor.

| Compound | Receptor Subtype | Assay Type | Value | Unit | Reference |

| This compound | α4β2 | Agonist Activity (EC50) | 6.1 | µM | [1] |

| This compound | α6/α3β2β4 | Agonist Activity (EC50) | 3.6 | µM | [1] |

| This compound | α3β4 | Agonist Activity (EC50) | 70.6 | µM | [1] |

| This compound | α7 | Agonist Activity (EC50) | 158.5 | µM | [1] |

| Anatabine | α4β2 | Binding Affinity (IC50) | 0.7 ± 0.1 | µM | [6] |

| (R)-Anatabine | α4β2 | Binding Affinity (Ki) | 114 ± 5 | nM | [4] |

| (S)-Anatabine | α4β2 | Binding Affinity (Ki) | 234 ± 14 | nM | [4] |

Note: EC50 (Half-maximal effective concentration) measures functional potency, while IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) measure binding affinity. Lower values indicate higher potency/affinity.[9]

In Silico Modeling Workflow

The computational investigation of anatabine-receptor binding follows a structured workflow. This process begins with obtaining a suitable receptor structure, often through homology modeling, followed by docking the ligand into the binding site, and finally, refining the complex and assessing its stability using molecular dynamics simulations.

Detailed Methodologies

Homology Modeling of nAChR

Since high-resolution crystal structures of many human nAChR subtypes are not always available, homology modeling is often the first step.[10][11] Acetylcholine-binding proteins (AChBPs) are frequently used as templates due to their significant sequence homology with the extracellular domain of nAChRs.[12][13]

Protocol:

-

Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) using the target receptor sequence (e.g., human α4 and β2 subunits) to identify suitable templates, such as AChBP from Lymnaea stagnalis or the structure of the Torpedo muscle-type AChR.[11][12]

-

Sequence Alignment: Align the target sequence with the template sequence using alignment tools like ClustalW.

-

Model Building: Generate the 3D model using software such as SWISS-MODEL or Modeller.[14] This involves copying the coordinates of the aligned residues from the template to the target and modeling the non-conserved loops.

-

Model Refinement: Optimize the geometry of the side chains and loops to relieve any steric clashes. This can be done using energy minimization steps with force fields like CHARMM or AMBER.[15]

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK to analyze the Ramachandran plot, which evaluates the stereochemical quality of the protein backbone.[14] The overall model quality can be assessed using scores like the QMEAN score.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor.[6][8] For anatabine, this helps identify key amino acid residues involved in binding.

Protocol:

-

Receptor Preparation: Prepare the homology model or crystal structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as the region around a co-crystallized ligand or known key residues in the aromatic cage (e.g., Trp156, Tyr204 in α4β2).[6]

-

Ligand Preparation: Generate the 3D structures of (R)- and (S)-Anatabine. Determine the dominant protonation state at physiological pH (7.4) using tools like ChemAxon.[6] Assign appropriate partial charges.

-

Docking Simulation: Perform docking using software like Glide, AutoDock, or GOLD.[12][16] An "induced fit" or flexible docking protocol is often preferred to account for the flexibility of receptor side chains upon ligand binding.[6][10]

-

Pose Analysis: Analyze the top-scoring docking poses. Visualize the interactions between anatabine and the receptor, focusing on hydrogen bonds, hydrophobic interactions, and cation-π interactions with aromatic residues (e.g., Tyrosine, Tryptophan) that are characteristic of the nAChR binding pocket.[5][6]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the anatabine-nAChR complex over time, allowing for an assessment of the stability of the docked pose and a more accurate calculation of binding free energy.[17][18]

Protocol:

-

System Setup: Embed the best-docked anatabine-receptor complex into a pre-equilibrated lipid bilayer (e.g., POPC) to mimic the cell membrane environment.[17] Solvate the system with an explicit water model (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system and achieve physiological concentration.[17]

-

Energy Minimization: Perform energy minimization of the entire system to remove bad contacts and steric clashes before the simulation.[19]

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble) while applying positional restraints to the protein and ligand, which are then gradually released.

-

Production Run: Run the simulation for a significant timescale (e.g., 100-200 ns or more) without restraints.[18] Trajectories (atomic coordinates over time) are saved for analysis.

-

Trajectory Analysis: Analyze the simulation to assess the stability of the complex via Root Mean Square Deviation (RMSD). Calculate binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to quantify the strength of the interaction.[8]

Experimental Validation: Radioligand Binding Assay

In silico predictions should be validated by experimental data. The competitive radioligand binding assay is a gold standard for determining the binding affinity (Ki) of a test compound.[20][21]

Protocol:

-

Receptor Preparation: Isolate a membrane fraction from tissue known to express the target nAChR subtype (e.g., rat brain for α4β2) or from a cell line (e.g., HEK293) recombinantly expressing the receptor subunits.[22]

-

Assay Setup: In a multi-well plate, incubate the receptor preparation with a constant concentration of a specific radioligand (e.g., [3H]Cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled competitor ligand (this compound).[20]

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Separate the bound from the free radioligand via rapid vacuum filtration through glass fiber filters, which trap the membrane-bound receptors.[21][23]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[23]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[24]

Post-Receptor Signaling Pathways

Activation of nAChRs by an agonist like anatabine initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to an influx of cations (Na+ and Ca2+), which depolarizes the cell membrane. This can trigger various downstream signaling pathways. Recent studies suggest anatabine may also modulate inflammatory responses through pathways involving NRF2 and MAPK.[25][26]

Conclusion

The in silico modeling of this compound binding to nicotinic acetylcholine receptors provides a powerful framework for understanding its structure-activity relationships and mechanism of action. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate detailed hypotheses about the stereospecific interactions that govern binding affinity and functional agonism. These computational models, when validated by experimental data from techniques like radioligand binding assays, offer invaluable guidance for the design and development of novel therapeutic agents targeting the nicotinic cholinergic system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tobacco alkaloid action on human nAChRs - Invenesis: Swiss Bioscience Company [invenesis.com]

- 8. researchgate.net [researchgate.net]

- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 10. researchgate.net [researchgate.net]

- 11. Homology Modeling and Molecular Dynamics Simulations of Transmembrane Domain Structure of Human Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): Application to the design of related α7 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): application to the design of related α7 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. avys.omu.edu.tr [avys.omu.edu.tr]

- 16. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. General Anesthetic Binding to α4β2 nAChR and Its Effects on Global Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformational dynamics of a nicotinic receptor neurotransmitter binding site [elifesciences.org]

- 19. mdpi.com [mdpi.com]

- 20. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

(R,S)-Anatabine: A Technical Overview of its ADME Profile and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, such as tobacco.[1] It is structurally related to nicotine (B1678760) and has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and pharmacokinetics of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge of the ADME and pharmacokinetic properties of this compound, drawing from available preclinical and clinical data. While a Phase I clinical trial has been completed, detailed quantitative human pharmacokinetic data has not been made publicly available. Therefore, this guide synthesizes the known information from rodent studies and qualitative human trial reports.

I. Absorption

Limited information is available regarding the oral absorption of this compound in humans. A Phase I clinical trial (NCT02432313) evaluated different oral formulations, including immediate and modified-release tablets, and the effect of food on its pharmacokinetic profile.[3][4] The successful completion of this trial suggests that anatabine (B1667383) is absorbed orally in humans, but specific parameters such as bioavailability and the rate of absorption have not been disclosed.[3][5]

In rodents, this compound has been shown to be bioavailable following intraperitoneal administration.[6]

II. Distribution

Data on the distribution of this compound in humans, including plasma protein binding and volume of distribution, is not currently available in the public domain.

Preclinical studies in rodents provide some insight into the distribution of anatabine. A study in mice demonstrated that anatabine is brain-penetrant.[7] Following intraperitoneal administration, the concentration of anatabine in the brain was found to be higher than in the plasma, suggesting active transport or high permeability across the blood-brain barrier.[7]

Table 1: this compound Distribution in Rodents [6][7]

| Species | Route of Administration | Dose (mg/kg) | Brain to Plasma Ratio (Cmax) | Brain to Plasma Ratio (AUC) |

| Mouse | Intraperitoneal | 2 | 2.5 | 3.5 |

| Rat | Intravenous | 1 | Vdss: 1.23 L/kg | - |

AUC: Area under the curve; Cmax: Maximum concentration; Vdss: Volume of distribution at steady state.

III. Metabolism

The metabolism of this compound in humans is not fully elucidated, though evidence points to glucuronidation as a significant pathway.[8]

One of the primary metabolic pathways for anatabine is conjugation with glucuronic acid.[8] A study analyzing the urine of smokers found that anatabine is excreted as a glucuronide conjugate. The median ratio of glucuronidated to free anatabine in urine was 0.74, indicating that a substantial portion of anatabine undergoes this Phase II metabolic reaction.[8][9] The specific UDP-glucuronosyltransferase (UGT) enzymes involved in this process have not yet been identified.

There is also some indication of involvement of the Cytochrome P450 (CYP) enzyme system in the metabolism of anatabine. In vitro studies have shown that (S)-(-)-anatabine is a potent inhibitor of human CYP2A6, which may suggest that this enzyme is also involved in its metabolism. However, further studies with human liver microsomes are needed to confirm the specific CYP isozymes responsible for anatabine metabolism and to identify the resulting metabolites.

dot

Caption: Putative metabolic pathways of this compound.

IV. Excretion

The primary route of excretion for this compound and its metabolites appears to be through the urine.[8] Studies on smokers have quantified the urinary concentrations of anatabine.

Table 2: Urinary Excretion of Anatabine in Smokers [8]

| Population | Number of Subjects | Median Urinary Anatabine Concentration (ng/mL) |

| Smokers | 827 | 4.02 |

The lower urinary concentration of anatabine compared to another minor tobacco alkaloid, anabasine (B190304), in most smokers may be indicative of more extensive metabolism of anatabine prior to excretion.[8]

V. Pharmacokinetics

Human Pharmacokinetics

A three-part Phase I clinical trial (NCT02432313) was conducted by Rock Creek Pharmaceuticals to evaluate the safety, tolerability, and pharmacokinetic profiles of different oral formulations of anatabine citrate (B86180) in healthy volunteers.[3] The study included single and multiple dosing regimens, as well as an assessment of food effects.[3] While the company announced the successful completion of the trial and stated that a range of pharmacokinetic outcomes were observed, specific quantitative data such as Cmax, Tmax, AUC, clearance, and elimination half-life have not been made publicly available.[4][5]

Rodent Pharmacokinetics

A detailed pharmacokinetic study of this compound has been conducted in rats and mice, providing valuable preclinical data.[6]

Table 3: Pharmacokinetic Parameters of this compound in Rodents [6]

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t½ (min) | CL (mL/min/kg) | Vdss (L/kg) | F (%) |

| Rat | i.v. | 1 | - | - | 68.4 | 8.11 | 1.23 | - |

| Rat | i.p. | 2 | 1.18 | 9.6 | 70.2 | - | - | 68.6 |

| Rat | i.p. | 5 | 2.73 | 9.6 | 70.2 | - | - | 68.6 |

| Mouse | i.p. | 2 | 1.37 | 7.2 | 12.6 | - | - | - |

i.v.: intravenous; i.p.: intraperitoneal; Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

VI. Experimental Protocols

Quantification of Anatabine in Urine by LC-MS/MS

A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of anatabine in human urine.[8]

-

Sample Preparation: Urine samples are typically prepared using a 96-well plate-based solid-phase extraction.

-

Chromatography: Separation is achieved using a capillary liquid chromatography system.

-

Detection: Quantification is performed using a tandem mass spectrometer with electrospray ionization (ESI/MS/MS).

-

Validation: The method is validated for accuracy, precision, and limit of quantitation (LOQ). For anatabine, an LOQ of 0.15 ng/mL has been reported.[8]

dot

References

- 1. caymanchem.com [caymanchem.com]

- 2. (-)-Anatabine | C10H12N2 | CID 11388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. streetinsider.com [streetinsider.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Biological activity of minor tobacco alkaloids like (R,S)-Anatabine

An in-depth technical guide on the biological activity of minor tobacco alkaloids like (R,S)-Anatabine for researchers, scientists, and drug development professionals.

Introduction

Anatabine (B1667383) is a minor alkaloid found in plants of the Solanaceae family, which includes tobacco, tomatoes, peppers, and eggplants.[1][2][3] As a chiral molecule, it exists as (R)- and (S)-enantiomers. Structurally similar to nicotine (B1678760), this compound has garnered significant scientific interest for its distinct pharmacological profile, particularly its potent anti-inflammatory and potential neuroprotective properties.[4][5][6] Unlike nicotine, it may lack significant addictive properties, making it an attractive candidate for therapeutic development.[7][8] This document provides a comprehensive overview of the biological activity of this compound, focusing on its molecular targets, signaling pathways, and effects in various preclinical models.

Pharmacological Profile: Quantitative Data

The primary molecular targets of anatabine are nicotinic acetylcholine (B1216132) receptors (nAChRs), though its biological effects extend to the modulation of key inflammatory signaling pathways. The following tables summarize the available quantitative data on the interaction of this compound and its individual enantiomers with these targets.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Agonism

This compound acts as an agonist at several nAChR subtypes. Its affinity and potency vary depending on the receptor subunit composition.

| Compound/Parameter | α4β2 nAChR | α7 nAChR | α6/α3β2β4 nAChR | α3β4 nAChR | Source |

| This compound | EC50: 6.1 µM | EC50: 158.5 µM | EC50: 3.6 µM | EC50: 70.6 µM | [9] |

| (R)-Anatabine | Higher Affinity (2x) | Highly Efficacious Agonist | - | - | [4][6][10] |

| (S)-Anatabine | Lower Affinity | Highly Efficacious Agonist | - | - | [4][6][10] |

Table 2: In Vivo Anti-Inflammatory and Behavioral Effects

Dose-dependent effects of anatabine have been characterized in various animal models of inflammation and behavior.

| Model / Endpoint | Species | Dosing | Effect | Source |

| Carrageenan-Induced Paw Edema | Rat | 1, 2, and 5 mg/kg (i.p.) | Dose-dependent inhibition of inflammation. | [4] |